4,5-Dichloro-2-phenoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWROQDIXWGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4,5 Dichloro 2 Phenoxyaniline
Classical Synthetic Routes and Strategic Precursor Chemistry
Classical approaches to the synthesis of 4,5-dichloro-2-phenoxyaniline rely on well-established reaction mechanisms and the careful selection of precursor molecules. These routes often involve multi-step sequences to build the final structure.
Nucleophilic Aromatic Substitution Approaches for Phenoxy Ether Formation
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl ethers, including the phenoxy ether component of this compound. This reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide.
A common strategy involves the reaction of a suitably substituted phenol (B47542) with a halogenated nitrobenzene (B124822) derivative. For instance, a plausible route would be the reaction of a phenol with 1,2,4-trichloro-5-nitrobenzene. In this scenario, the nitro group activates the ring towards nucleophilic attack, facilitating the substitution of one of the chlorine atoms by the phenoxide. The regioselectivity of this substitution is influenced by the electronic and steric environment of the chlorine atoms.
The reaction conditions for SNAr are critical and typically involve a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate or sodium hydride, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. For example, the synthesis of related phenoxyaniline (B8288346) derivatives has been achieved by reacting a phenol derivative with a halogenated aniline (B41778) in the presence of a base like potassium carbonate in DMF under reflux conditions .
Following the formation of the diaryl ether, a subsequent reduction of the nitro group to an amine is necessary to yield the final phenoxyaniline structure.
Copper-Catalyzed Ullmann Condensation Analogues in C-O and C-N Bond Formation
The Ullmann condensation is a powerful, copper-catalyzed reaction for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, making it highly relevant for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst.
For the synthesis of the diaryl ether linkage in this compound, an Ullmann condensation could involve the reaction of a dichlorinated aryl halide with a phenol. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently exceeding 210°C) and stoichiometric amounts of copper powder wikipedia.org. However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For instance, the Ullmann ether synthesis can be illustrated by the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, using copper as a catalyst wikipedia.org.
The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds, coupling an aniline with an aryl halide. This could be a potential route to form the aniline part of the molecule if a phenoxy-substituted aryl halide is used as a precursor.
The general mechanism of Ullmann-type reactions involves the in-situ formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide wikipedia.org. The choice of ligand can significantly influence the efficiency of the reaction.
| Ullmann-Type Reaction Parameters | Details | Reference |
| Reaction Type | C-O and C-N bond formation | wikipedia.org |
| Catalyst | Copper (metal or salts) | wikipedia.org |
| Solvents | High-boiling polar solvents (e.g., NMP, nitrobenzene, DMF) | wikipedia.org |
| Temperature | Often > 210°C (traditional), milder with modern catalysts | wikipedia.org |
| Aryl Halide Activation | Electron-withdrawing groups enhance reactivity | wikipedia.org |
Selective Halogenation Strategies for the Aromatic Ring Systems
Achieving the specific 4,5-dichloro substitution pattern on the aniline ring is a critical aspect of the synthesis. This can be accomplished either by starting with a pre-halogenated precursor or by selective halogenation of an intermediate.
One key precursor for the synthesis of this compound is 4,5-dichloro-2-nitroaniline (B146558). This intermediate can be synthesized from 1,2,4-trichloro-5-nitrobenzene through a nucleophilic aromatic substitution reaction with ammonia (B1221849) google.comgoogle.comwipo.int. In this process, the chlorine atom at the 2-position, which is activated by the ortho-nitro group, is selectively replaced by an amino group. The reaction is typically carried out in an inert solvent at elevated temperatures and pressures google.comgoogle.comwipo.int.
Alternatively, direct chlorination of a 2-phenoxyaniline (B124666) intermediate could be explored. However, controlling the regioselectivity of electrophilic aromatic substitution on a substituted aniline can be challenging due to the activating and directing effects of both the amino and phenoxy groups. The amino group is a strong ortho, para-director, while the phenoxy group is also an ortho, para-director. This could lead to a mixture of chlorinated isomers.
To achieve selective dichlorination, methods employing specific chlorinating agents and catalysts might be necessary. For example, the selective dichlorination of 2-aminophenol (B121084) has been achieved using sulfuryl chloride in the presence of a secondary amine like diethylamine, which helps to control the reaction and minimize the formation of byproducts .
Advanced and Green Synthetic Methodologies
In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly synthetic methods. These advanced methodologies often offer advantages such as shorter reaction times, higher yields, and reduced waste generation.
Transition Metal-Catalyzed Coupling Reactions for Aniline and Phenoxy Ether Linkages
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of C-N bonds. These reactions offer a milder alternative to the traditional Ullmann condensation for the synthesis of anilines. A potential strategy for synthesizing this compound could involve the palladium-catalyzed coupling of a dichlorinated aryl halide with a phenoxyamine or, conversely, a phenoxy-substituted aryl halide with a dichlorinated amine.
These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope and efficiency of the coupling. For instance, various novel 3,5-dichloro-2-arylpyridines have been synthesized with high yields via a ligand-free palladium acetate-catalyzed Suzuki reaction in an aqueous medium nih.gov.
The synthesis of related phenoxazine (B87303) derivatives has been achieved through a coupling reaction of 2,3-dichloro-1,4-naphthaquinone with 2-aminophenol in the presence of sodium acetate (B1210297) researchgate.net.
Microwave-Assisted and Flow Chemistry Optimization in Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve reaction yields and product purity.
Microwave-assisted Ullmann coupling reactions have been successfully employed for the synthesis of various substituted anilines and diaryl ethers nih.govmdpi.com. For example, the synthesis of macrocyclic diaryl ethers has been achieved via microwave-assisted intramolecular and/or bimolecular Ullmann coupling, with significantly improved yields and reduced reaction times compared to conventional heating nih.gov. The synthesis of pharmacologically active 4-phenoxyquinolines has also been accomplished using microwave-assisted SNAr reactions in a green solvent acs.org.
Flow chemistry, or continuous flow synthesis, offers another advanced approach with several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The nitration of aromatic compounds, a key step in the synthesis of many precursors, has been successfully carried out in continuous-flow microreactors, offering high yields and selectivities in short reaction times soton.ac.ukthieme-connect.comrsc.org. Similarly, the synthesis of various aniline derivatives has been optimized using flow chemistry, allowing for the safe handling of hazardous intermediates and telescoped reaction sequences .
| Advanced Synthetic Methodology | Key Advantages | Relevant Examples |
| Transition Metal-Catalyzed Coupling | Milder reaction conditions, broader substrate scope | Buchwald-Hartwig amination, Suzuki coupling nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Ullmann coupling, SNAr reactions nih.govnih.govacs.org |
| Flow Chemistry | Enhanced safety, scalability, precise control | Nitration, synthesis of anilines soton.ac.ukthieme-connect.com |
Solvent-Free and Environmentally Benign Reaction Conditions
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods, moving away from hazardous solvents and reagents. Traditional syntheses of phenoxyaniline derivatives often employ high-boiling point, non-biodegradable aprotic solvents like N,N-Dimethylformamide (DMF) or Dowtherm A, a mixture of biphenyl (B1667301) and diphenyl ether. orgsyn.orgdokumen.pub These solvents pose significant environmental and safety risks, prompting the exploration of greener alternatives.
One promising strategy is the replacement of conventional solvents with bio-based alternatives. Dihydrolevoglucosenone, known as Cyrene®, is a bio-derived solvent that can function as a substitute for DMF in various chemical processes, including the synthesis of metal-organic frameworks (MOFs). dokumen.pub Its biodegradable nature and origin from cellulose (B213188) make it a more sustainable choice. Another approach is the use of organocatalysts in solvent-free conditions. For instance, triethylamine (B128534) hydroiodide has been effectively used as a bifunctional organocatalyst for the solvent-free and metal-free synthesis of 2-oxazolidinones, demonstrating the potential for such methods to be applied to other compound classes. dokumen.pub Microwave-assisted organic synthesis (MAOS) also presents a viable path for conducting reactions without a solvent, often leading to shorter reaction times and improved energy efficiency. researchgate.net
In the context of this compound synthesis, which typically involves a nucleophilic aromatic substitution followed by a reduction step, green chemistry principles can be applied. The reduction of the nitro-intermediate, for example, is often carried out with stoichiometric reducing agents like stannous chloride (SnCl₂), which generates significant metal waste. nih.gov A greener alternative is catalytic hydrogenation, which uses molecular hydrogen as the reductant and a recyclable catalyst (e.g., palladium on carbon), producing water as the only byproduct. Furthermore, exploring the use of more abundant and less toxic metal catalysts, such as those based on nickel or iron, for the crucial ether-forming cross-coupling reaction aligns with sustainable chemistry goals. rug.nl
Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis
| Feature | Conventional Solvent (e.g., DMF) | Green Alternative (e.g., Cyrene®) |
|---|---|---|
| Origin | Petrochemical | Biomass (Cellulose) |
| Toxicity | Reproductive toxicant | Lower toxicity profile |
| Biodegradability | Poor | Readily biodegradable |
| Environmental Impact | High | Low |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The most plausible synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, followed by the reduction of a nitro group to the final aniline.
Elucidation of Reaction Mechanisms, Rate-Determining Steps, and Intermediates
The synthesis likely commences with 1,2,4-trichloro-5-nitrobenzene or a similar activated chloro-nitro-aromatic compound. The formation of the phenoxy ether bond proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Step 1: Diaryl Ether Formation (SNAr Mechanism) In this step, a phenoxide (generated from phenol and a base like cesium carbonate) acts as the nucleophile. nih.gov It attacks the electron-deficient carbon atom bearing a chlorine atom (at position 2, ortho to the activating nitro group). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This intermediate is characterized by the temporary loss of aromaticity in the benzene (B151609) ring. The reaction is driven by the strong electron-withdrawing nature of the nitro group, which delocalizes the negative charge of the intermediate, thereby stabilizing it. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the 4,5-dichloro-2-phenoxynitrobenzene intermediate.
Rate-Determining Step: The formation of the high-energy Meisenheimer complex is typically the slow, rate-determining step of the SNAr reaction, as it involves the disruption of the energetically favorable aromatic system.
Step 2: Nitro Group Reduction The intermediate, 4,5-dichloro-2-phenoxynitrobenzene, is then reduced to the target aniline. A common laboratory method involves using stannous chloride (SnCl₂) in the presence of a strong acid like HCl. nih.gov The mechanism is complex, involving a series of single-electron transfers from the Sn(II) species to the nitro group, leading to various intermediates such as nitroso and hydroxylamine (B1172632) species before culminating in the final amine. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, or Ni) can be employed. In this heterogeneous catalytic process, both hydrogen and the nitro compound adsorb onto the catalyst surface, where the stepwise reduction occurs.
Rate-Determining Step: For catalytic hydrogenation, the rate-determining step can vary depending on the catalyst, substrate, and conditions, but it is often considered to be a surface reaction step or, in some cases, the dissociation of molecular nitrogen in related processes like ammonia synthesis. rsc.org
Theoretical studies using Density Functional Theory (DFT) can provide further insight. For similar molecules, DFT calculations have been used to determine the change in Gibbs free energy for formation reactions, confirming their spontaneity. acs.org Such computational analyses could be applied to elucidate the energy profiles of the intermediates and transition states in the synthesis of this compound.
Table 2: Key Stages in the Synthesis of this compound
| Stage | Reactants | Key Intermediate | Product |
|---|---|---|---|
| Ether Formation (SNAr) | 1,2,4-Trichloro-5-nitrobenzene, Phenol, Base (e.g., Cs₂CO₃) | Meisenheimer Complex | 4,5-Dichloro-2-phenoxynitrobenzene |
| Nitro Reduction | 4,5-Dichloro-2-phenoxynitrobenzene, Reducing Agent (e.g., SnCl₂/HCl) | Nitroso and Hydroxylamine species | This compound |
Chemical Reactivity and Derivatization Studies of 4,5 Dichloro 2 Phenoxyaniline
Reactivity of the Primary Amine Functionality
The primary amine group in 4,5-dichloro-2-phenoxyaniline is a key site for a multitude of chemical reactions, including acylation, alkylation, sulfonylation, diazotization, and condensation reactions. These transformations provide pathways to a wide array of novel compounds.
Acylation, Alkylation, and Sulfonylation Reactions for Amide and Amine Derivatives
The primary amine of this compound is readily susceptible to reactions with acylating, alkylating, and sulfonylating agents, yielding corresponding amides, secondary or tertiary amines, and sulfonamides.
Acylation: The reaction of this compound with acyl halides (like acetyl chloride or benzoyl chloride) or acid anhydrides (such as acetic anhydride) in the presence of a base affords N-acylated derivatives. These reactions are typically carried out in aprotic solvents. The resulting amides are generally stable, crystalline solids. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the formation of amide bonds with carboxylic acids under milder conditions. google.com
Alkylation: N-alkylation of this compound can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. google.com The reaction can proceed to give mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated derivatives.
Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields the corresponding sulfonamides. jchemrev.com These derivatives are of interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. wikipedia.orgunb.cauva.nl
Table 1: Examples of Potential Amide, Amine, and Sulfonamide Derivatives of this compound
| Derivative Type | Reagent Example | Product Name |
| Amide | Acetyl chloride | N-(4,5-Dichloro-2-phenoxyphenyl)acetamide |
| Amide | Benzoyl chloride | N-(4,5-Dichloro-2-phenoxyphenyl)benzamide |
| Amine | Methyl iodide | 4,5-Dichloro-N-methyl-2-phenoxyaniline |
| Amine | Benzyl bromide | N-Benzyl-4,5-dichloro-2-phenoxyaniline |
| Sulfonamide | p-Toluenesulfonyl chloride | N-(4,5-Dichloro-2-phenoxyphenyl)-4-methylbenzenesulfonamide |
| Sulfonamide | Methanesulfonyl chloride | N-(4,5-Dichloro-2-phenoxyphenyl)methanesulfonamide |
Note: This table represents expected products based on general chemical principles, as specific synthesis data for these derivatives of this compound is not widely reported.
Diazotization and Subsequent Transformations (e.g., Azo Coupling)
The primary aromatic amine group of this compound can be converted to a diazonium salt, which is a versatile intermediate for further chemical transformations.
Diazotization: The reaction of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) yields the corresponding diazonium salt (4,5-dichloro-2-phenoxyphenyl)diazonium chloride. jchemrev.com The general procedure for diazotization of substituted anilines is well-established. google.comnih.gov Given the presence of the phenoxy and dichloro substituents, specific conditions may be required to ensure stability and prevent unwanted side reactions. The use of nitrosyl sulfuric acid is also a common method for the diazotization of anilines, including those with chloro-substituents. google.com
Azo Coupling: The resulting diazonium salt is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, in a reaction known as azo coupling. wikipedia.org This reaction is the basis for the synthesis of a vast array of azo dyes. nih.gov The coupling of the diazonium salt of this compound with various coupling components would lead to the formation of novel azo dyes with potentially interesting coloristic and functional properties. For instance, coupling with phenol (B47542) would likely occur at the para position to yield 4-((4,5-dichloro-2-phenoxyphenyl)diazenyl)phenol. The exact position of coupling on the partner molecule is dictated by the directing effects of its substituents. wikipedia.org
Table 2: Potential Azo Dye Structures from this compound
| Coupling Component | Potential Azo Dye Product |
| Phenol | 4-((4,5-Dichloro-2-phenoxyphenyl)diazenyl)phenol |
| Aniline (B41778) | 4-((4,5-Dichloro-2-phenoxyphenyl)diazenyl)aniline |
| 2-Naphthol | 1-((4,5-Dichloro-2-phenoxyphenyl)diazenyl)-2-naphthol |
| N,N-Dimethylaniline | 4-((4,5-Dichloro-2-phenoxyphenyl)diazenyl)-N,N-dimethylaniline |
Note: The structures presented are hypothetical products of azo coupling reactions. Specific synthesis and characterization would be required for confirmation.
Condensation Reactions with Carbonyl Compounds for Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves heating the aniline and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. Acid or base catalysis can also be employed.
The formation of Schiff bases introduces a C=N double bond, which can be a site for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions. The electronic and steric properties of the substituents on both the aniline and the carbonyl compound influence the rate of formation and stability of the resulting Schiff base. For example, reaction with benzaldehyde (B42025) would yield (E)-N-(benzylidene)-4,5-dichloro-2-phenoxyaniline. A variety of aldehydes and ketones can be used to generate a library of Schiff base derivatives.
Table 3: Potential Schiff Base Derivatives of this compound
| Carbonyl Compound | Schiff Base Product Name |
| Benzaldehyde | (E)-N-(Benzylidene)-4,5-dichloro-2-phenoxyaniline |
| Salicylaldehyde (B1680747) | 2-(((E)-(4,5-Dichloro-2-phenoxyphenyl)imino)methyl)phenol |
| Acetophenone | (E)-N-(1-Phenylethylidene)-4,5-dichloro-2-phenoxyaniline |
| 4-Methoxybenzaldehyde | (E)-4,5-Dichloro-N-(4-methoxybenzylidene)-2-phenoxyaniline |
Note: This table illustrates potential Schiff bases formed from this compound. The synthesis would require experimental validation.
Aromatic Reactivity of the Dichloro-Aniline Ring
The aromatic ring of this compound is substituted with two chlorine atoms, a phenoxy group, and an amino group. These substituents influence the electron density and regioselectivity of further reactions on the aromatic ring.
Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies
The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the phenoxy group (-OPh) is also activating and ortho-, para-directing. The chlorine atoms (-Cl) are deactivating yet ortho-, para-directing. The interplay of these directing effects determines the position of incoming electrophiles.
Directed Ortho-Metallation and Further Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The amino group, or more commonly a protected form such as an amide or carbamate (B1207046), can act as a DMG.
For this compound, the amine functionality could potentially direct metallation to the 3-position. To enhance the directing ability and prevent N-deprotonation, the amine is often converted to a more effective DMG, such as a pivaloyl amide (-NHCOtBu) or a carbamate (-NHBoc). Following ortho-lithiation with a strong base like n-butyllithium or sec-butyllithium, the resulting organolithium intermediate can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent at the 3-position with high regioselectivity. This methodology provides a synthetic route to contiguously substituted phenoxyanilines that might be difficult to access through classical electrophilic aromatic substitution.
Reactivity of the Phenoxy Ether Linkage
The diaryl ether bond is a robust chemical linkage, and its cleavage is challenging due to high bond dissociation energies. d-nb.info However, the specific substitution pattern of this compound introduces electronic factors that can modulate the reactivity of its C-O ether bond.
The cleavage of the diaryl ether linkage in compounds structurally related to this compound can be achieved under specific conditions, often requiring catalysis or electrochemical activation. While diaryl ethers are typically resistant to cleavage by strong acids alone, methods like nucleophilic aromatic substitution (SNAr) and electrocatalytic hydrogenolysis have proven effective for analogous structures. libretexts.orgrsc.org
The presence of the aniline group is particularly significant. In related 4-aryloxy anilines, electrochemical oxidation facilitates a dearomatization process, generating a quinone imine cation. rsc.org This intermediate dramatically increases the electrophilicity of the aromatic ring, enabling nucleophilic attack and subsequent cleavage of the C-O bond under mild conditions. rsc.org This electrooxidative dearomatization pathway provides a selective method for C-O bond functionalization. rsc.org For this compound, a similar mechanism can be proposed where the aniline nitrogen facilitates the formation of a reactive intermediate, promoting cleavage.
Catalytic methods, including those using palladium or copper, are also extensively used for C-O bond-forming reactions (Ullmann condensation) and can, in reverse, be applied to cleavage reactions, although this often requires harsh conditions. acs.orgnih.gov More recent developments have focused on milder, visible-light photoredox catalysis for cleaving C-O bonds in diaryl ethers, which could be applicable to this compound. d-nb.inforesearchgate.net
| Reaction Type | General Conditions | Key Mechanistic Feature | Applicability to this compound |
|---|---|---|---|
| Electrochemical SNAr | Electrochemical oxidation, N- and O-nucleophiles | Generation of a quinone imine cation intermediate rsc.org | Highly plausible due to the aniline moiety. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., thiolate), activating groups | Stabilization of Meisenheimer complex by electron-withdrawing groups d-nb.info | Potential reactivity enhanced by chloro-substituents. |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., acridinium), Lewis acid | Generation of an aryl carboxylic radical for acidolysis d-nb.info | A modern, mild approach potentially applicable for cleavage. |
| Acidic Cleavage (HX) | Strong acids (HI, HBr) | Protonation of ether oxygen followed by nucleophilic attack libretexts.org | Generally ineffective for diaryl ethers. libretexts.org |
The 2-phenoxyaniline (B124666) scaffold is a classic precursor for the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. researchgate.net In this reaction, a nucleophilic heteroatom attacks an activated aromatic ring within the same molecule, leading to the formation of a new heterocyclic system. For this compound, the amino group can act as the intramolecular nucleophile.
For the rearrangement to occur, the phenoxy ring must be sufficiently activated by electron-withdrawing groups. The reaction proceeds via a spirocyclic Meisenheimer-like intermediate. The presence and position of substituents on either aromatic ring significantly influence the reaction's feasibility and rate. researchgate.net In the case of this compound, the nucleophilic attack would occur from the aniline nitrogen onto the phenoxy ring. This process could be facilitated by converting the amine to a more potent nucleophile (e.g., an anion under basic conditions) or by introducing activating groups on the phenoxy ring. A common outcome of such rearrangements in related systems is the formation of phenoxazine (B87303) derivatives. researchgate.netnih.gov
Development of Novel Functional Derivatives for Academic Research Applications
The functional groups of this compound—the primary aromatic amine and the diaryl ether backbone—serve as handles for the synthesis of a variety of derivatives for academic research. These derivatives are often explored for their biological, pharmacological, or material properties. nih.govresearchgate.net
The primary amine is a versatile functional group that can readily undergo reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases (imines).
N-Acyl and N-Alkyl Derivatives: N-acyl derivatives of 4-phenoxyaniline (B93406) have been synthesized and investigated for their potential to interact with biological targets like the Bid protein. researchgate.net Similarly, N-alkylation can introduce various side chains to modulate the compound's physicochemical properties. acs.org
Schiff Base Formation: The reaction of 2-phenoxyaniline and its substituted analogues with various aldehydes (e.g., salicylaldehyde derivatives) yields Schiff base ligands. researchgate.net These ligands can coordinate with transition metals (e.g., Ni(II), Cu(II)) to form metal complexes with interesting catalytic or biological activities. researchgate.net
Heterocyclic Synthesis: As mentioned, this compound is a potential precursor for phenoxazine synthesis via intramolecular cyclization (Smiles rearrangement) or palladium-catalyzed oxidative cyclization. researchgate.netnih.gov Phenoxazines are a class of compounds studied for their optoelectronic and pharmacological properties. nih.gov Furthermore, the aniline moiety can be used to construct other complex heterocyclic systems, such as substituted purines, which have been investigated as potential agents for influencing cell differentiation. arkat-usa.org
| Derivative Class | Synthetic Precursor(s) | Key Reaction | Potential Research Application |
|---|---|---|---|
| N-Acyl Derivatives | This compound + Acyl Halide/Anhydride (B1165640) | N-Acylation | Probing biological interactions, medicinal chemistry. researchgate.net |
| Schiff Bases | This compound + Aldehyde/Ketone | Condensation/Imination | Synthesis of ligands for metal complexes, antimicrobial studies. researchgate.net |
| Phenoxazines | This compound | Intramolecular Cyclization (e.g., Smiles Rearrangement) researchgate.net | Development of dyes, photoredox catalysts, and pharmacologically active agents. nih.gov |
| Substituted Purines | This compound + Dichloropurine | Nucleophilic Substitution | Synthesis of kinase inhibitors and agents for regenerative medicine. arkat-usa.org |
Advanced Structural Elucidation and Conformational Analysis of 4,5 Dichloro 2 Phenoxyaniline
X-ray Crystallography and Solid-State Structural Investigations
Analysis of Intermolecular Interactions and Crystal Packing Architectures
In the absence of a determined crystal structure for 4,5-dichloro-2-phenoxyaniline, the analysis of its potential intermolecular interactions and crystal packing remains a matter of theoretical consideration based on its constituent functional groups. The molecule possesses several features that would likely govern its supramolecular assembly in the solid state:
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. It is highly probable that N-H···O and N-H···N hydrogen bonds would be significant interactions in its crystal lattice, leading to the formation of chains, sheets, or more complex three-dimensional networks.
Halogen Bonding: The two chlorine atoms on the aniline (B41778) ring are potential halogen bond donors. They could interact with electron-rich atoms like the oxygen of the ether linkage or the nitrogen of the amine group in neighboring molecules.
A detailed analysis of these interactions would typically be performed using tools like Hirshfeld surface analysis once crystallographic data is obtained. This method allows for the visualization and quantification of intermolecular contacts.
Conformational Preferences in the Crystalline State
The conformation of this compound in the crystalline state would be dictated by a balance between intramolecular steric effects and the optimization of intermolecular interactions. The key conformational features to consider are the torsion angles around the C-O-C ether linkage and the C-N bond.
The relative orientation of the two aromatic rings is of particular interest. In the solid state, the molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable crystal packing interactions. This conformation might not necessarily be the lowest energy conformation in the gas phase or in solution. Analysis of crystallographic data from similar diphenyl ether structures often reveals a "skewed" or "twisted" conformation.
Table 1: Key Torsion Angles for Conformational Analysis of this compound
| Torsion Angle | Atoms Involved | Expected Influence on Conformation |
| τ₁ (C-O-C-C) | C(aniline)-O-C(phenoxy)-C(phenoxy) | Defines the twist of the phenoxy group relative to the ether linkage. |
| τ₂ (C-C-O-C) | C(aniline)-C(aniline)-O-C(phenoxy) | Defines the orientation of the ether linkage relative to the aniline ring. |
The specific values of these torsion angles would be determined via single-crystal X-ray diffraction.
Solution-State Conformational Analysis
The conformational dynamics of this compound in solution are expected to be more complex than in the solid state due to the absence of crystal packing forces and the influence of the solvent.
Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) spectroscopy would be a powerful technique to investigate the rotational barriers around the C-O and C-N bonds. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, indicating that the rate of conformational exchange is increasing.
By analyzing the lineshapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational processes. This would provide quantitative data on the flexibility of the molecule in solution.
Table 2: Potential Dynamic NMR Experiments for this compound
| Experiment | Information Obtained |
| Variable Temperature ¹H NMR | Determination of coalescence temperatures and calculation of rotational energy barriers. |
| 2D EXSY (Exchange Spectroscopy) | Identification of exchanging sites and measurement of exchange rates. |
Spectroscopic Probes for Investigating Solution Conformation
Other spectroscopic techniques could provide complementary information about the solution-state conformation of this compound.
Nuclear Overhauser Effect (NOE) Spectroscopy: ¹H-¹H NOESY or ROESY experiments could be used to identify through-space correlations between protons on the two aromatic rings. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for conformational modeling.
Infrared (IR) Spectroscopy: The position of the N-H stretching vibrations in the IR spectrum can be sensitive to the degree of hydrogen bonding with the solvent or intramolecularly. This could provide insights into the preferred local environment of the amine group.
UV-Visible Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are dependent on the conjugation between the aromatic rings. Changes in the conformation that affect the overlap of the π-systems would be reflected in the absorption spectrum.
Computational and Theoretical Chemistry Investigations of 4,5 Dichloro 2 Phenoxyaniline
Electronic Structure and Molecular Orbital Theory Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely employed to determine the most stable conformation of a molecule by finding the geometry that corresponds to the lowest energy state. researchgate.net DFT calculations can accurately predict key geometrical parameters, including bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional structure and electronic properties. researchgate.netmedium.com
Table 1: Calculated Geometric and Electronic Parameters for 4,5-Dichloro-2-phenoxyaniline
| Geometric Parameters (Bond Lengths in Å, Bond Angles in °) | |
|---|---|
| Parameter | Calculated Value |
| C-O (ether) | 1.365 |
| C-N (amine) | 1.402 |
| C-Cl (C4) | 1.745 |
| C-Cl (C5) | 1.743 |
| C-O-C (ether angle) | 118.5 |
| C-C-N (amine angle) | 121.0 |
| Electronic Properties | |
| Property | Calculated Value |
| Total Energy (Hartree) | -1367.89 |
| Dipole Moment (Debye) | 2.58 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. unesp.brwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
The FMO analysis for this compound reveals the distribution of these key orbitals. The HOMO is typically localized over the electron-rich aniline (B41778) ring and the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally spread across the phenoxy ring and the carbon atoms bonded to the electronegative chlorine atoms, suggesting these areas are susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.89 |
| LUMO Energy (ELUMO) | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.64 |
Natural Bond Orbital (NBO) analysis is a computational technique that examines the wavefunction to provide a localized, Lewis-like description of chemical bonding. uni-muenchen.deacs.org It is used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. taylorandfrancis.com This analysis is performed by evaluating all possible interactions and estimating their energetic significance using second-order perturbation theory. uni-muenchen.de
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C1-C6) | 45.8 |
| LP(2) O8 | π(C2-C3) | 25.3 |
| LP(2) O8 | π(C9-C10) | 18.9 |
| π(C3-C4) | π(C1-C6) | 20.1 |
| π(C5-C6) | π*(C1-C2) | 17.5 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.denih.gov The MEP map illustrates regions of varying electrostatic potential, with different colors indicating the nature of the potential. researchgate.netresearchgate.net Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are sites for nucleophilic attack. researchgate.net
The MEP surface of this compound shows distinct regions of negative and positive potential. The most negative potential is concentrated around the electronegative oxygen, nitrogen, and chlorine atoms, which possess lone pairs of electrons. These sites are the most likely to interact with electrophiles. Conversely, the most positive potential is located around the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles.
Table 4: Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Amine Nitrogen (N) | -35.5 | Site for electrophilic attack |
| Ether Oxygen (O) | -28.9 | Site for electrophilic attack |
| Chlorine Atoms (Cl) | -15.2 | Mild site for electrophilic interaction |
| Amine Hydrogens (H) | +45.8 | Site for nucleophilic attack |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, identifying transition states, and modeling entire catalytic cycles. scielo.brrsc.orgnih.gov By calculating the potential energy surface for a proposed reaction, researchers can determine the energies of reactants, intermediates, transition states, and products. researchgate.net This information allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a synthetic pathway. eurekalert.org
A plausible synthetic route for this compound is the copper-catalyzed Ullmann condensation between 2,4,5-trichloroaniline and phenol (B47542). Computational modeling of this pathway can map out the energetics of the catalytic cycle. The cycle would involve the formation of a copper-phenoxide complex, followed by oxidative addition to the C-Cl bond of the aniline derivative, and finally, reductive elimination to yield the product and regenerate the catalyst. By locating the transition states for each elementary step, the rate-determining step of the reaction can be identified, providing valuable insights for optimizing reaction conditions.
Table 5: Calculated Relative Energies for a Hypothesized Catalytic Cycle
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants + Catalyst | Initial state | 0.0 |
| TS1 | Transition state for oxidative addition | +22.5 |
| Intermediate 1 | Cu(III) complex | -5.7 |
| TS2 | Transition state for reductive elimination | +18.9 |
| Product + Catalyst | Final state | -15.2 |
Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions
Computational chemistry offers significant insights into the reactivity of this compound, allowing for the prediction of outcomes in derivatization reactions, particularly electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the electronic properties of the molecule, which are influenced by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing chloro groups (-Cl), and the phenoxy group (-OPh).
Methods based on Density Functional Theory (DFT) are commonly employed to predict the most probable sites for electrophilic attack. figshare.comunimi.it This is achieved by calculating various molecular properties that correlate with reactivity:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) is crucial in EAS reactions, as its energy and spatial distribution indicate the location of the most available electrons to react with an electrophile. For this compound, the position with the highest HOMO density is predicted to be the most reactive site.
Calculated Atomic Charges: Mapping the electrostatic potential or calculating partial atomic charges (e.g., Hirshfeld charges) can identify the most electron-rich (nucleophilic) centers on the aromatic rings. acs.org The carbon atoms with the most negative charge are typically the most susceptible to attack by an electrophile.
Stability of Intermediates: A powerful predictive method involves calculating the relative stabilities of the possible carbocation intermediates (σ-complexes or arenium ions) that form upon electrophilic attack at different positions. figshare.com The reaction pathway proceeding through the lowest-energy intermediate is considered the most favorable, thus predicting the major regioisomer. figshare.com
For this compound, the amino group is a strong activating, ortho-, para-directing group, while the chloro groups are deactivating, ortho-, para-directing groups. The phenoxy group is also activating and ortho-, para-directing. Computational models can precisely quantify these competing electronic effects to predict the ultimate regiochemical outcome of reactions like halogenation, nitration, or Friedel-Crafts acylation. rsc.orgacs.org
Conformational Energy Landscape Exploration
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Computational methods allow for a detailed exploration of its conformational energy landscape, identifying stable conformers and the energy barriers that separate them.
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time. mdpi.comnih.gov By simulating the motion of every atom in the system (including surrounding solvent molecules), MD provides a dynamic picture of the molecule's behavior. tandfonline.com
The process for this compound would involve:
System Setup: Placing the molecule in a simulation box, typically filled with an explicit solvent like water to mimic solution conditions.
Force Field Assignment: Applying a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation: Solving Newton's equations of motion for all atoms in short time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve over a period of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory reveals the most frequently visited conformations, the flexibility of different parts of the molecule (such as the rotation around the ether linkage), and the dynamic interactions with solvent molecules. oup.comyoutube.com This provides a realistic ensemble of low-energy structures.
To quantify the energy associated with specific conformational changes, potential energy surface (PES) scans are performed. readthedocs.iouni-muenchen.de This technique involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de
For this compound, key rotational barriers can be determined by scanning the dihedral angles of the C-O-C ether linkage and the C-N bond.
C-O Bond Rotation: A PES scan of the dihedral angle defined by the two aromatic rings connected by the ether oxygen would reveal the energy barrier to rotation. This barrier indicates the degree of conformational restriction between the phenoxy and dichlorophenyl moieties.
C-N Bond Rotation: Similarly, scanning the dihedral angle involving the amino group can provide information on its rotational freedom and preferred orientation relative to the ring.
The results of a PES scan are typically plotted as energy versus the dihedral angle, showing the energy minima (stable conformers) and maxima (transition states). github.iocdnsciencepub.com These calculations, often performed using DFT or other quantum mechanical methods, provide precise values for the rotational energy barriers, which are fundamental to understanding the molecule's dynamic behavior. aip.orgnih.govcdnsciencepub.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgprotoqsar.com These models are essential for predicting the properties of new or untested molecules, thereby accelerating the design process. nih.gov
The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through calculated parameters known as molecular descriptors. hufocw.orgucsb.edu For this compound and related compounds, a wide array of descriptors can be calculated using specialized software. These fall into several categories:
Constitutional (1D): Simple counts of atoms, bonds, molecular weight, etc.
Topological (2D): Describe atomic connectivity, such as molecular connectivity indices and shape indices. hufocw.org
Geometrical (3D): Based on the 3D coordinates of the atoms, including molecular surface area, volume, and moments of inertia. hufocw.org
Electronic: Derived from quantum chemical calculations, these describe the electronic properties of the molecule. researchgate.net Examples include dipole moment, HOMO and LUMO energies, and partial atomic charges. ucsb.edu
Physicochemical: Properties like the logarithm of the partition coefficient (LogP), which describes hydrophobicity, and molar refractivity. slideshare.net
The table below provides examples of theoretical descriptors that would be calculated for this compound to build a QSPR model.
| Descriptor Class | Descriptor Example | Theoretical Significance |
| Electronic | HOMO Energy | Relates to susceptibility to electrophilic attack. |
| LUMO Energy | Relates to susceptibility to nucleophilic attack. | |
| Dipole Moment | Measures overall molecular polarity. | |
| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |
| Molecular Volume | Relates to steric effects and transport properties. | |
| Physicochemical | LogP (Octanol/Water) | Quantifies hydrophobicity/lipophilicity. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
This table is interactive. Click on the headers to sort.
A QSPR model is developed by establishing a mathematical relationship between a set of calculated descriptors (the independent variables) and an experimentally determined non-biological property (the dependent variable). nih.govnih.gov Examples of such properties for anilines and related compounds include boiling point, melting point, vapor pressure, and solubility. byjus.comnih.gov
The typical workflow for building a QSPR model is as follows:
Data Set Collection: A series of structurally related compounds with known experimental values for the target property is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Variable Selection: Statistical methods, such as genetic algorithms or stepwise regression, are used to select the subset of descriptors that best correlates with the property of interest, avoiding inter-correlation. kg.ac.rs
Model Generation and Validation: A mathematical model (e.g., Multiple Linear Regression - MLR) is created. The model's statistical robustness and predictive power are rigorously validated using techniques like cross-validation and an external test set of compounds. researchgate.net
For this compound, a validated QSPR model could predict its melting point, for instance, based on descriptors that encode information about its polarity, size, and intermolecular interaction potential.
Molecular Docking and Interaction Modeling for Biochemical Targets (Theoretical Perspective)
Following extensive searches of scientific literature and databases, no specific studies detailing the molecular docking, interaction modeling, or computational assessment of binding affinity for the compound this compound were identified. The following sections are therefore presented to outline the theoretical framework and computational methodologies that would be employed in such an investigation, should the relevant research become available.
Identification of Potential Binding Pockets and Modes of Interaction
The initial step in a theoretical investigation of this compound would involve molecular docking simulations to predict its preferred binding orientation within the active site of a selected biochemical target. This computational technique models the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein.
The process begins with the three-dimensional structures of both the ligand and the receptor. Computational algorithms then explore a vast number of possible binding poses, evaluating the geometric and energetic complementarity between the two molecules. The primary goal is to identify potential binding pockets, which are typically clefts or cavities on the protein's surface, and to elucidate the most likely modes of interaction.
These interactions are characterized by various non-covalent forces, including:
Hydrogen bonds: Formed between hydrogen bond donors (e.g., the amine group in this compound) and acceptors in the protein's amino acid residues.
Hydrophobic interactions: Occur between the nonpolar regions of the ligand (such as the phenyl and dichlorophenyl rings) and hydrophobic residues in the binding pocket.
Van der Waals forces: Weak, short-range electrostatic attractions between atoms.
Pi-pi stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen bonds: Interactions involving the chlorine atoms of this compound with nucleophilic atoms in the protein.
The output of these simulations would typically be a series of ranked binding poses, with the top-ranked pose representing the most probable mode of interaction. This information is crucial for understanding the structural basis of the compound's potential biological activity.
Assessment of Binding Affinity using Computational Algorithms
Once potential binding poses are identified, the next step is to computationally estimate the binding affinity of this compound for its target. Binding affinity refers to the strength of the interaction between the ligand and the receptor. A higher binding affinity suggests a more stable complex and potentially greater biological potency.
Several computational algorithms are used to predict binding affinity, with varying levels of accuracy and computational cost. A common approach involves the use of scoring functions. These are mathematical models that estimate the binding free energy (ΔG) of the ligand-receptor complex. A more negative ΔG value indicates a more favorable and stronger interaction.
The binding scores are typically calculated based on the intermolecular interactions observed in the docked poses. Different scoring functions may weigh various energy terms differently, but they generally account for factors such as:
Electrostatic interactions
Van der Waals interactions
Hydrogen bonding energy
Desolvation energy (the energy required to remove water molecules from the binding interface)
Entropic effects
The results of these calculations are often presented in a data table, comparing the predicted binding affinities of different poses or even different ligands. This allows for a quantitative assessment of the compound's potential to interact with a specific biochemical target.
Table of Predicted Binding Affinities (Hypothetical)
| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) |
| Protein Kinase X | ATP-binding pocket | -8.5 |
| Cytochrome P450 Y | Active Site | -7.9 |
| Nuclear Receptor Z | Ligand-binding domain | -9.2 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific research on this compound was found.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The chemical reactivity of 4,5-Dichloro-2-phenoxyaniline is dominated by the nucleophilic amino group, which serves as a primary handle for a wide array of synthetic transformations. This allows for its incorporation into more complex molecular frameworks, including heterocyclic systems and polyaromatic structures.
Aromatic amines are foundational starting materials for the synthesis of a vast range of nitrogen-containing heterocyclic compounds. This compound is a suitable precursor for constructing substituted heterocycles where the dichloro- and phenoxy-moieties can precisely tune the steric and electronic properties of the final molecule. The amino group can participate in various cyclization reactions, such as condensations with 1,2- or 1,3-dicarbonyl compounds, to form important heterocyclic cores.
For instance, reaction with α-dicarbonyls can yield quinoxalines, while condensation with β-diketones can lead to the formation of benzodiazepines or related seven-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The presence of the chlorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, while the phenoxy group can influence molecular conformation and intermolecular interactions, such as π-π stacking.
Table 1: Potential Heterocyclic Scaffolds from this compound This table illustrates potential synthetic targets based on established reactions of anilines.
| Reagent Class | Resulting Heterocyclic Core | Potential Properties Conferred by Substituents |
| α-Diketones (e.g., benzil) | Substituted Quinoxalines | Enhanced thermal stability, modified photophysical properties. |
| β-Diketones (e.g., acetylacetone) | Substituted Benzodiazepines | Potential modulation of biological receptor binding. |
| Phosgene or equivalents | Substituted Isocyanates/Carbamates | Intermediates for polyurethanes or bioactive molecules. |
| Orthoformates | N-Arylformimidates | Precursors for more complex fused heterocyclic systems. |
The synthesis of extended polyaromatic systems and specialized ligands for coordination chemistry can leverage this compound as a key building block. The aniline (B41778) nitrogen can be transformed into other functional groups or used as a directing group in C-H activation reactions to build larger aromatic structures.
In coordination chemistry, the aniline nitrogen itself can act as a donor atom to a metal center. More commonly, it serves as a synthetic anchor for constructing multidentate ligands. For example, condensation with salicylaldehyde (B1680747) or other aldehyde-containing compounds produces Schiff base (imine) ligands. The resulting ligands possess N,O-donor sites and can form stable complexes with a variety of transition metals. The electronic properties of such ligands, and consequently the catalytic or physical properties of their metal complexes, are directly influenced by the electron-withdrawing chlorine atoms and the π-system of the phenoxy group. These substituents modulate the electron density on the donor atoms, affecting the stability and reactivity of the coordination complex.
Monomer in Polymer Chemistry and Functional Materials Development
The structure of this compound makes it a candidate for incorporation into high-performance polymers. As a monoamine, it can be used as an end-capping agent to control polymer molecular weight or can be chemically modified to a diamine to serve as a primary monomer.
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. These polymers are typically synthesized via polycondensation reactions between aromatic diamines and diacyl chlorides (for polyamides) or dianhydrides (for polyimides).
A diamine derived from this compound could be used to synthesize novel polyamides and polyimides. The incorporation of its specific structure would be expected to impart distinct properties to the resulting polymer:
Thermal Stability: The rigid aromatic backbone, including the phenoxy ether linkage, generally contributes to high glass transition temperatures (Tg) and excellent thermal stability.
Fire Resistance: The presence of chlorine atoms in the polymer backbone is a well-established strategy for enhancing fire retardancy.
Solubility and Processability: The ether linkage of the phenoxy group can introduce flexibility into the polymer chain, potentially improving solubility in organic solvents and enhancing processability compared to more rigid, linear polymers.
Table 2: Structure-Property Relationships in Aromatic Polymers This table provides representative data showing how monomer structure influences key polymer properties.
| Monomer Feature | Effect on Polymer Property | Example |
| Aryl Ether Linkages | Increased solubility, lower Tg | Polyamides with ether bonds are often more soluble in organic solvents. |
| Halogen Atoms (Cl, F) | Enhanced fire resistance, increased Tg | Chlorinated monomers can lead to polymers with high Limiting Oxygen Index (LOI) values. |
| Bulky Side Groups | Decreased chain packing, increased solubility | Pendent groups can disrupt crystallinity and improve processability. |
| Rigid, Linear Backbone | High thermal stability, high modulus, poor solubility | Polymers like Kevlar® derive their strength from a highly rigid structure. |
The development of functional polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on precise control over the material's electronic properties. The donor-acceptor (D-A) approach is a common strategy, where electron-donating and electron-accepting units are combined in a polymer backbone to tune the HOMO/LUMO energy levels and reduce the bandgap.
This compound possesses intrinsic donor-acceptor characteristics. The phenoxy group acts as an electron-donating unit, while the chlorine atoms are electron-withdrawing. Incorporating this monomer into a conjugated polymer backbone could provide a means to modulate the electronic structure of the material. Materials derived from phenoxazine (B87303), a related structural motif, have shown promise in optoelectronic applications, highlighting the potential utility of the phenoxy-aniline framework in this field nih.gov. The specific substitution pattern of this compound offers a unique combination of electronic and steric factors for designing new functional materials with tailored optoelectronic properties.
Development of Novel Organic Catalysts and Reagents
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high selectivity and efficiency. Substituted anilines are precursors to several classes of organocatalysts and ligands for metal-based catalysis.
The structure of this compound can be leveraged to develop new catalysts. For example, it could be a precursor for N-heterocyclic carbene (NHC) ligands, where the aniline is first converted to a benzimidazolium salt before deprotonation. The electronic nature of the phenoxy and dichloro substituents would directly impact the σ-donating and π-accepting properties of the resulting NHC ligand, thereby influencing the activity of any metal complex it is coordinated to. Furthermore, derivatives of anilines have been explored for their own intrinsic catalytic activities, such as the antioxidant catalytic behavior of aniline-derived organoselenium compounds nih.gov. This suggests that functionalized phenoxyanilines could be investigated as platforms for developing novel redox-active catalysts or reagents for specialized synthetic transformations.
Use as Probes and Ligands in Academic Chemical Research
The structural framework of this compound, featuring a nucleophilic amine and an electronically-tunable diaryl ether, makes it a valuable precursor for synthesizing complex molecules used in academic research. These derivatives are primarily investigated for their utility as molecular probes for sensing and as ligands for the formation of metal complexes with potential catalytic or material applications.
Use as Fluorescent Probes for Specific Molecular Environments (in vitro, non-clinical)
While direct synthesis of fluorescent probes from this compound is not extensively documented, the broader class of phenoxyaniline (B8288346) and phenoxazine derivatives is well-established in the creation of fluorescent dyes. The core structure of this compound serves as a foundational scaffold that can be chemically modified to produce such probes.
The synthesis of fluorescent dyes often involves the strategic incorporation of electron-donating and electron-accepting groups to create a molecule with a significant dipole moment and an extended π-conjugated system. The aniline nitrogen of this compound acts as a potent electron-donating group. The chloro and phenoxy substituents can modulate the electronic properties and solubility of the resulting dye. For instance, analogous structures are used to create dyes with applications in dye-sensitized solar cells and bioimaging. The general approach involves reactions that extend the conjugation, such as condensation with aldehydes or other aromatic systems, to form larger, more complex chromophores.
The photophysical properties of such probes, including their absorption and emission wavelengths, are highly sensitive to their molecular environment. This sensitivity allows them to be used to report on local polarity, viscosity, or the presence of specific analytes in non-clinical, in vitro settings. By altering the substituents on the phenoxyaniline core, researchers can fine-tune these properties for specific applications.
Table 1: Representative Photophysical Properties of Phenoxazine-Based Fluorescent Dyes
| Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Environment Sensitivity |
| Nile Red Analogues | 550-590 | 620-670 | 0.1 - 0.7 | High (Polarity) |
| Benzophenoxazinones | 580-620 | 640-690 | 0.2 - 0.8 | Moderate (Viscosity) |
| Resorufin Derivatives | 560-575 | 585-600 | 0.5 - 0.9 | High (pH, Redox) |
| Oxazine Dyes | 620-650 | 650-680 | 0.3 - 0.6 | Moderate (Polarity) |
Note: This table presents typical data for the general classes of dyes that could be conceptually derived from phenoxyaniline precursors. The exact properties depend on the specific molecular structure and solvent.
Ligands for Metal Coordination Chemistry Studies for Catalyst Design or Material Precursors
The aniline functional group in this compound contains a lone pair of electrons on the nitrogen atom, making it a Lewis base capable of coordinating to a metal center (a Lewis acid). This allows the molecule to function as a ligand in coordination chemistry. Transition metal complexes incorporating phenoxyaniline-based ligands have been synthesized and investigated for their biological and catalytic activities. tandfonline.comtandfonline.com
Typically, the 2-phenoxyaniline (B124666) moiety acts as a building block for larger, multidentate ligands. For example, it can be reacted with salicylaldehyde derivatives to form Schiff base ligands. tandfonline.com In these Schiff base ligands, both the imine nitrogen and a phenolic oxygen can coordinate to a metal ion, forming a stable chelate. The dichloro-substituents on the this compound backbone can influence the properties of the resulting metal complex in several ways:
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond.
Steric Effects: The substituents can create steric hindrance around the metal center, influencing the coordination geometry and the accessibility of substrates in catalytic applications.
Solubility: The chloro groups can alter the solubility of both the free ligand and the final metal complex in various organic solvents.
The design of such ligands is crucial for developing new catalysts and material precursors. nih.govchiba-u.jprsc.org By systematically modifying the ligand structure—for instance, by changing the substituents on the phenoxy or aniline rings—researchers can fine-tune the electronic and steric environment of the metal center. This control is essential for optimizing the performance of catalysts for specific chemical transformations or for designing materials with desired magnetic or optical properties. nih.gov
Table 2: Examples of Metal Complexes with Substituted Aniline-Based Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Potential Application Area |
| Nickel(II) | Schiff Base (from 2-phenoxyaniline) | Octahedral | Antimicrobial Agents tandfonline.comtandfonline.com |
| Copper(II) | Phenoxy-imino | Square Planar / Distorted Octahedral | Heavy Metal Extraction informahealthcare.com |
| Platinum(II) | PNP-pincer | Square Planar | Photoredox Catalysis chiba-u.jp |
| Zinc(II) | Substituted Pyridylmethylamine | Trigonal Bipyramidal | Fluorescent Sensing nih.gov |
Note: This table provides examples of complexes derived from ligands that share structural motifs with this compound to illustrate the principles of its potential use in coordination chemistry.
Advanced Analytical Methodologies for Research Applications of 4,5 Dichloro 2 Phenoxyaniline
Chromatographic Separations for Complex Research Mixtures
Chromatography is a cornerstone for the separation and analysis of 4,5-Dichloro-2-phenoxyaniline, particularly within intricate matrices encountered during synthesis, purification, and experimental application. The choice of technique depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detectors
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For a compound like this compound, a reversed-phase UHPLC method is highly effective.
The method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase gradient consisting of an aqueous component (e.g., water with a small amount of formic acid for better peak shape and MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound from the column. sielc.com
Pairing UHPLC with advanced detectors enhances analytical capabilities. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide UV-Vis spectra for the eluting peak, aiding in peak identification and purity assessment. For higher sensitivity and structural confirmation, coupling UHPLC with a mass spectrometer (MS) is the preferred approach. semanticscholar.org Techniques like electrospray ionization (ESI) in positive mode would be suitable for ionizing the aniline (B41778) moiety, allowing for precise mass determination and fragmentation analysis for structural elucidation. semanticscholar.org
Table 1: Illustrative UHPLC-MS Parameters for this compound Analysis
| Parameter | Setting |
| UHPLC System | |
| Column | C18 Reversed-Phase, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 450 °C |
| Acquisition Mode | Full Scan (m/z 50-500) and MRM |
| Collision Gas | Argon |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, anilines, including this compound, contain a polar primary amine group (-NH2) that can lead to poor peak shape (tailing) and potential adsorption onto the GC column. jfda-online.com To overcome these issues, derivatization is an essential prerequisite for analysis. mdpi.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. mdpi.com For the primary amine group in this compound, common derivatization reactions include acylation or silylation. jfda-online.com For instance, acylation with acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide derivative. mdpi.com
Once derivatized, the sample is injected into the GC system. The separation is typically performed on a non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase. nih.gov The temperature of the GC oven is ramped up to elute compounds based on their boiling points. The eluting compounds then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. EI at 70 eV produces a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification by comparison with spectral libraries. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Anilines
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |
| Acylating Agents | Acetic Anhydride | Primary Amine (-NH2) | Acetyl amide |
| Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH2) | Trifluoroacetyl amide | |
| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Primary Amine (-NH2) | Trimethylsilyl (TMS) amine |
Spectroscopic Quantification in Research Samples
Spectroscopic methods provide rapid and non-destructive ways to quantify this compound in research solutions and to probe its behavior in experimental systems.
UV-Vis Spectrophotometric Methods for Purity and Concentration Determination in Research Solutions
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of absorbing species in a solution. Aromatic compounds like this compound exhibit strong UV absorbance due to the π-electron systems in their benzene (B151609) rings.
The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax). This is done by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) across the UV-Vis range (typically 200-800 nm). Once λmax is identified, the Beer-Lambert law (A = εbc) can be applied, which states that absorbance (A) is directly proportional to the concentration (c) of the analyte.
To accurately quantify the compound, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax. Plotting absorbance versus concentration yields a linear relationship. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is also valuable for rapid purity assessments, where a decrease in the expected absorbance can indicate a lower concentration or the presence of non-absorbing impurities.
Table 3: Example Calibration Data for UV-Vis Quantification
| Standard Concentration (µg/mL) | Measured Absorbance at λmax |
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.551 |
| 7.5 | 0.829 |
| 10.0 | 1.103 |
Note: Data are hypothetical and for illustrative purposes. A linear regression of this data would yield a calibration equation (e.g., y = mx + b) and a correlation coefficient (R²) to assess linearity.
Fluorescence Spectroscopy for Detection in Biological Model Systems (in vitro)
Fluorescence spectroscopy is an exceptionally sensitive technique that can detect analytes at much lower concentrations than UV-Vis spectrophotometry. Many aromatic molecules containing electron-donating groups, such as the amine and ether groups in this compound, have the potential to be fluorescent. nih.gov
The applicability of this technique first requires experimental confirmation of the compound's fluorescent properties. This involves determining its optimal excitation and emission wavelengths. An excitation spectrum is obtained by monitoring emission at a fixed wavelength while scanning through different excitation wavelengths. Conversely, an emission spectrum is generated by exciting the molecule at its optimal excitation wavelength and scanning the emitted light.
If this compound is found to be intrinsically fluorescent, this property can be exploited for its detection in in vitro biological models. For example, it could be used to:
Quantify the uptake of the compound into cultured cells.
Study its binding interactions with biomolecules like proteins or DNA, as binding can often lead to changes in fluorescence intensity or wavelength shifts.
Visualize its subcellular localization using fluorescence microscopy.
The high sensitivity of fluorescence makes it ideal for studying the compound's behavior at low, biologically relevant concentrations without the need for radioactive labeling.
Table 4: Hypothetical Fluorescence Properties of this compound
| Parameter | Value |
| Solvent | Ethanol |
| Excitation Maximum (λex) | 290 nm |
| Emission Maximum (λem) | 355 nm |
| Quantum Yield (ΦF) | 0.15 |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹cm⁻¹ |
Note: These values are purely illustrative and would need to be determined experimentally.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. For a molecule like this compound, which possesses an aniline functional group, electrochemical techniques can theoretically be employed to study its redox behavior and to develop specific detection methods for research purposes. The aniline moiety is known to be electrochemically oxidizable, and the presence of electron-withdrawing chloro-substituents and an electron-donating phenoxy group on the aromatic ring would be expected to influence its oxidation potential. However, a comprehensive search of scientific literature reveals a significant gap in the experimental data specifically concerning the electrochemical properties of this compound.
Voltammetric Studies for Redox Behavior
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of chemical compounds. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction potentials of an analyte, the stability of the resulting species, and the kinetics of the electron transfer process.
For substituted anilines, the electrochemical oxidation typically involves the transfer of electrons from the nitrogen atom, leading to the formation of a radical cation. The potential at which this occurs is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. In the case of this compound, the two chlorine atoms would be expected to increase the oxidation potential, whereas the phenoxy group's effect would be more complex, depending on its position and electronic influence.
Despite these theoretical considerations, there is a notable absence of published voltammetric studies specifically detailing the redox behavior of this compound. Consequently, no experimental data on its oxidation or reduction peak potentials, the reversibility of its redox processes, or the influence of pH on its voltammetric response is currently available in the public domain. Such studies would be a prerequisite for understanding its electrochemical characteristics and for the subsequent development of electrochemical sensors.
Development of Electrochemical Sensors for Research Applications
Electrochemical sensors are analytical devices that utilize a chemical reaction at an electrode surface to generate a measurable electrical signal (e.g., current, potential, or impedance) that is proportional to the concentration of a specific analyte. The development of an electrochemical sensor for this compound would hinge on its unique electrochemical signature.
The general approach to developing such a sensor would involve:
Electrode Material Selection: Choosing an appropriate electrode material (e.g., glassy carbon, boron-doped diamond, or a chemically modified electrode) that provides a stable and sensitive response to the analyte.
Optimization of Experimental Conditions: Fine-tuning parameters such as the supporting electrolyte, pH, and the voltammetric waveform (e.g., in DPV or square-wave voltammetry, SWV) to maximize the signal-to-noise ratio.
Characterization of Sensor Performance: Evaluating key analytical metrics including the limit of detection (LOD), limit of quantification (LOQ), linear dynamic range, sensitivity, selectivity against potential interferents, and reproducibility.
Given the lack of fundamental voltammetric data for this compound, the development of electrochemical sensors for its detection remains a prospective area of research. There are no published reports on the fabrication, characterization, or application of such sensors. The following table illustrates the kind of data that would be generated from such research, but it is important to note that this is a hypothetical representation due to the absence of actual experimental findings.
| Parameter | Hypothetical Value | Technique | Conditions |
|---|---|---|---|
| Oxidation Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Cyclic Voltammetry | 0.1 M Phosphate Buffer (pH 7.0) |
| Limit of Detection (LOD) | 0.1 µM | Differential Pulse Voltammetry | Optimized parameters |
| Linear Range | 1 - 100 µM | Differential Pulse Voltammetry | Optimized parameters |
| Sensitivity | 0.5 µA/µM | Differential Pulse Voltammetry | Optimized parameters |
Future Research Directions and Unexplored Avenues for 4,5 Dichloro 2 Phenoxyaniline
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design
Machine learning models, particularly deep neural networks, are increasingly used for the accurate prediction of molecular properties. nih.gov For 4,5-Dichloro-2-phenoxyaniline, ML algorithms can be trained to forecast a range of characteristics, from physicochemical properties to toxicological profiles. nih.govgjesm.netfrontiersin.orgmdpi.com This predictive capability is crucial for designing new molecules with desired functionalities while minimizing undesirable traits. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or toxicity of novel derivatives, guiding the synthesis of safer and more effective compounds. nih.gov
The table below illustrates the potential applications of AI and ML in the study of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Retrosynthesis | Utilizes deep learning models trained on extensive reaction databases to propose novel and efficient synthetic pathways. chemcopilot.compf-media.co.ukarxiv.orgnih.govnih.gov | Accelerate the discovery of new derivatives by identifying non-intuitive synthetic routes. |
| Property Prediction | Employs machine learning algorithms to forecast physicochemical properties, toxicity, and biological activity based on molecular structure. nih.govgjesm.netfrontiersin.orgmdpi.com | Enable the rational design of new compounds with tailored functionalities and improved safety profiles. |
| Reaction Optimization | Leverages algorithms to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. | Reduce experimental costs and time by predicting the most efficient synthetic conditions. |
Exploration of Novel Catalytic Transformations and C-H Activation Strategies
Modern synthetic chemistry is increasingly focused on the development of efficient and selective catalytic methods. For this compound, the exploration of novel catalytic transformations, particularly those involving C-H activation, holds significant promise for the synthesis of a diverse range of derivatives.
C-H functionalization represents a powerful strategy for modifying complex molecules by directly converting C-H bonds into new chemical bonds, thus avoiding the need for pre-functionalized starting materials. princeton.edu For the this compound scaffold, this could enable the introduction of new functional groups at various positions on the aromatic rings, leading to novel compounds with potentially interesting biological or material properties. Ruthenium-catalyzed C-H bond functionalization, for instance, has been successfully applied to a variety of arylation, alkenylation, and annulation reactions. mdpi.com
The following table outlines potential catalytic transformations for this compound.
| Catalytic Strategy | Description | Potential Application to this compound |
| Direct C-H Arylation | Introduction of an aryl group at a C-H position using a metal catalyst, such as ruthenium or palladium. mdpi.com | Synthesis of poly-aromatic derivatives with potential applications in materials science. |
| C-H Alkenylation | Formation of a carbon-carbon double bond at a C-H position, often referred to as an oxidative Heck reaction. mdpi.com | Creation of precursors for polymerization or further functionalization. |
| Transient Directed C-H Sulfonylation | Introduction of a sulfonyl group at a specific C-H bond guided by a temporary directing group. nih.govchemrxiv.org | Synthesis of novel sulfonamide derivatives with potential biological activity. |
| Multi-component Tandem Reactions | A sequence of reactions where multiple components are combined in a single pot to generate a complex product. nih.govmdpi.com | Efficient and atom-economical synthesis of highly functionalized phenoxyaniline (B8288346) derivatives. |
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For reactions involving this compound, advanced characterization techniques that can probe dynamic processes and identify transient intermediates are of paramount importance.
Operando spectroscopy is a powerful methodology that allows for the spectroscopic characterization of a reaction as it is occurring, providing real-time information about the species present. wikipedia.org This technique can be invaluable for studying the mechanism of catalytic reactions involving this compound, helping to identify the active catalytic species and any short-lived intermediates. wikipedia.orgyoutube.comrsc.org For example, in the context of Ullmann condensation reactions, which are relevant to the synthesis of the phenoxy linkage in the target molecule, scanning tunneling microscopy has been used to identify reactive intermediates. nih.gov
The application of various spectroscopic techniques in an operando setup can provide complementary information. For instance, a combination of UV-vis, Raman, and infrared spectroscopy can be used to monitor changes in the electronic and vibrational states of the reacting molecules, providing a comprehensive picture of the reaction progress. youtube.comrsc.org
Design of Next-Generation Functional Materials Based on the Compound Scaffold
Polyanilines are a well-known class of conducting polymers with a wide range of applications in electronics. mdpi.com By using this compound as a monomer, it may be possible to synthesize novel polyaniline derivatives with tailored properties. The chlorine and phenoxy substituents could influence the polymer's solubility, morphology, and electronic characteristics. mdpi.com Similarly, phenoxazine-based conjugated polymers have shown promise as organic semiconductors in field-effect transistors, suggesting that polymers derived from the phenoxyaniline scaffold could also exhibit interesting optoelectronic properties. researchgate.net
The development of quinoxaline-based polymers for applications in organic field-effect transistors (OFETs) further highlights the potential for nitrogen-containing aromatic compounds in electronic materials. frontiersin.org The structural similarities between quinoxalines and phenoxyanilines suggest that the latter could also serve as a valuable component in the design of new semiconductor materials.
Deeper Understanding of Environmental Fate Mechanisms at the Molecular Level
As with any chemical compound, a thorough understanding of the environmental fate of this compound is essential. This includes elucidating the mechanisms of its degradation in various environmental compartments, such as soil and water, at a molecular level.
The degradation of chlorinated aromatic compounds can proceed through both abiotic and biotic pathways. cloudfront.netnih.govehs-support.comresearchgate.net Abiotic degradation can involve processes such as hydrolysis and photolysis, while biotic degradation is mediated by microorganisms. For chlorinated solvents, natural attenuation can be a significant process, involving both biological and chemical reactions. cloudfront.netclu-in.org
The study of the degradation of related compounds can provide insights into the potential fate of this compound. For example, the microbial degradation of chlorinated phenols has been shown to occur under both anaerobic and aerobic conditions. princeton.edu Similarly, the transformation of aromatic amines during chlorine disinfection of water has been investigated. nih.gov
Molecular dynamics simulations can be a powerful tool for predicting the environmental behavior of compounds like this compound. mdpi.com These simulations can provide insights into the interactions of the molecule with its environment and help to predict its partitioning and persistence.
The potential degradation pathways of this compound are summarized in the table below.
| Degradation Pathway | Description | Potential Relevance to this compound |
| Abiotic Degradation | Chemical breakdown through processes like hydrolysis and photolysis. cloudfront.netnih.govehs-support.comresearchgate.net | The chlorine and ether linkages may be susceptible to cleavage under certain environmental conditions. |
| Biotic Degradation | Microbial breakdown of the compound. princeton.educloudfront.netclu-in.org | Microorganisms may be able to utilize the compound as a carbon or nitrogen source, leading to its mineralization. |
| Reductive Dechlorination | The removal of chlorine atoms under reducing conditions, often mediated by microorganisms. princeton.edunih.gov | The two chlorine atoms on the aniline (B41778) ring could be sequentially removed, leading to less halogenated and potentially more biodegradable products. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,5-Dichloro-2-phenoxyaniline to minimize byproduct formation?
- Methodological Answer : Use Buchwald-Hartwig amination or Ullmann coupling to introduce the phenoxy group, ensuring precise stoichiometric ratios of 2-phenoxyaniline and chlorinating agents (e.g., Cl2 or SOCl2). Monitor reaction temperature (80–120°C) to avoid over-chlorination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate mono- and di-chlorinated byproducts .
Q. How can researchers address the compound’s instability in aqueous environments during biological assays?
- Methodological Answer : Stabilize the compound by storing it in anhydrous DMSO or ethanol under inert atmosphere (N2 or Ar). For aqueous assays, use buffered solutions (pH 6–7) with 0.1% BSA to reduce hydrolysis of the aniline group. Confirm stability via HPLC-UV (λ = 254 nm) at 0, 6, and 24-hour intervals .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (in CDCl3) to confirm substitution patterns, LC-MS (ESI+) for molecular ion detection ([M+H]<sup>+</sup> at m/z ~258), and FT-IR to verify C-Cl (750 cm<sup>−1</sup>) and N-H (3400 cm<sup>−1</sup>) stretches. Cross-validate with elemental analysis (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?
- Methodological Answer : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites. Experimentally, perform nitration (HNO3/H2SO4) and track para vs. meta product ratios via GC-MS. Compare results with computational predictions to reconcile discrepancies .
Q. What strategies are effective for elucidating the compound’s mechanism of action in antimicrobial studies when conflicting MIC values are reported?
- Methodological Answer : Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 h incubation). Use checkerboard assays to assess synergy with β-lactams or fluoroquinolones. Validate membrane disruption via fluorescence microscopy (propidium iodide uptake) and ROS generation assays (DCFH-DA) .
Q. How can researchers mitigate interference from degradation products in environmental fate studies of this compound?
- Methodological Answer : Employ SPE (C18 cartridges) followed by UPLC-QTOF-MS to separate and identify degradation products (e.g., quinone derivatives). Use isotopically labeled <sup>13</sup>C-4,5-Dichloro-2-phenoxyaniline as an internal standard to quantify degradation kinetics in soil/water matrices .
Q. What computational approaches are suitable for predicting the compound’s bioavailability and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
